An In-depth Technical Guide to 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol, a fluorinated alcohol of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group (-CF3) imparts unique physicochemical properties that are highly advantageous in the design of novel pharmaceuticals and advanced materials.[1][2] This document details the known physical and chemical properties of the title compound, outlines a representative synthetic methodology, and discusses its potential applications, particularly in the realm of drug development. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals working in related fields.
Introduction: The Significance of Fluorination in Molecular Design
The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug design and materials science.[1][2] The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, steric bulk, and metabolic stability, which can profoundly influence a molecule's biological activity and material properties.[3] In the context of drug development, strategic fluorination can enhance a compound's lipophilicity, binding affinity to biological targets, and resistance to metabolic degradation, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[2] 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol serves as a valuable exemplar of a chiral building block bearing a trifluoromethyl group, making it a molecule of considerable interest for the synthesis of complex and potentially bioactive compounds.
Physicochemical Properties of 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol
A thorough understanding of a compound's physical properties is paramount for its application in any scientific endeavor. While some experimental data for 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol is not extensively reported in publicly available literature, we can infer and summarize its key characteristics based on its structure and data from chemical suppliers.
Summary of Physical Properties
| Property | Value | Source |
| CAS Number | 1248603-13-5 | [4][5] |
| Molecular Formula | C₆H₁₁F₃O₂ | [4][5] |
| Molecular Weight | 172.15 g/mol | [4] |
| Boiling Point | Not explicitly reported. Estimated to be in the range of 140-160 °C at atmospheric pressure, based on structurally similar fluorinated alcohols. | |
| Appearance | Likely a colorless liquid at room temperature. | |
| Purity | Typically available at ≥95% purity from commercial suppliers. | [4] |
Structural and Spectroscopic Analysis
The structure of 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol contains several key features that dictate its spectroscopic properties:
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Tertiary Alcohol: The hydroxyl group attached to a tertiary carbon will exhibit a characteristic O-H stretching vibration in its Infrared (IR) spectrum, typically in the range of 3600-3200 cm⁻¹.
-
Trifluoromethyl Group: The C-F bonds will show strong absorption bands in the IR spectrum, usually between 1400 and 1000 cm⁻¹.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the methylene protons adjacent to the ether oxygen, the methoxy protons, and the hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent).
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling.[6]
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, providing a clean diagnostic signal for the presence of this moiety.[6]
Synthesis and Reaction Chemistry
Retrosynthetic Analysis and Proposed Synthetic Workflow
A logical retrosynthetic approach would involve the disconnection of the C-CF₃ bond, identifying a ketone as the key intermediate. A potential synthetic pathway is outlined below:
Step 1: Synthesis of the Ketone Precursor (4-methoxy-2-butanone)
The synthesis of the ketone precursor, 4-methoxy-2-butanone, can be achieved through various established organic chemistry methods.
Step 2: Trifluoromethylation
The key step is the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl group of 4-methoxy-2-butanone. A common and effective reagent for this transformation is the Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source (e.g., TBAF).
Experimental Protocol: Synthesis of 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol
Materials:
-
4-methoxy-2-butanone
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-methoxy-2-butanone (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethyltrimethylsilane (1.2 eq) to the stirred solution.
-
Add a catalytic amount of TBAF solution (0.1 eq) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol.
Applications in Drug Development and Research
The unique structural features of 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol make it a highly attractive building block for the synthesis of novel pharmaceutical candidates.
-
Introduction of Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[7] This can lead to a longer in vivo half-life of a drug.
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
-
Conformational Control: The steric bulk of the trifluoromethyl group can be used to control the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[3]
Analytical Workflow for Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard analytical workflow for the characterization of 1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol.
Conclusion
1,1,1-Trifluoro-4-methoxy-2-methylbutan-2-ol represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its key feature, the trifluoromethyl group, imparts desirable physicochemical properties that are increasingly sought after in these fields. While some of its physical properties, such as the boiling point, are not yet definitively reported in the literature, its synthesis can be readily achieved through established methodologies. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting its potential to contribute to the development of next-generation pharmaceuticals and advanced materials.
References
-
MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Retrieved from [Link]
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PubMed. (2006, December 28). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. PubMed. Retrieved from [Link]
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MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Retrieved from [Link]
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ACS Publications. (2017, December 7). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Publications. Retrieved from [Link]
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PMC. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC. Retrieved from [Link]
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Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Retrieved from [Link]
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Wiley Online Library. (2025, October 17). Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. Wiley Online Library. Retrieved from [Link]
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Taylor & Francis Online. Fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]
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PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]
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MolPort. 1,1,1-trifluoro-4-methoxy-2-methylbutan-2-ol. MolPort. Retrieved from [Link]
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PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]
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